molecular formula C9H9F3O2 B2901984 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol CAS No. 1889540-42-4

2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol

Cat. No.: B2901984
CAS No.: 1889540-42-4
M. Wt: 206.164
InChI Key: LEPZEUFVTIAKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H9F3O2. This compound is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring, making it a fluorinated aromatic alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with difluoromethylating agents under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different fluorinated derivatives.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of fluorinated aromatic compounds .

Scientific Research Applications

2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol involves its interaction with molecular targets through its fluorine atoms and methoxy group. These interactions can influence the compound’s reactivity and binding affinity to various receptors and enzymes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-2-methoxyphenol
  • 2,2-Difluoroethanol
  • 3,4-Difluoroanisole

Uniqueness

2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol is unique due to the presence of multiple fluorine atoms and a methoxy group, which confer distinct chemical properties such as increased lipophilicity and reactivity. These features make it a valuable compound for various applications, particularly in fields requiring specific fluorinated building blocks .

Properties

IUPAC Name

2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-8-3-2-6(4-7(8)10)9(11,12)5-13/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPZEUFVTIAKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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